molecular formula C20H23N3O2 B5804793 N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide

N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide

Cat. No. B5804793
M. Wt: 337.4 g/mol
InChI Key: TUWBXKWUIFVSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide, commonly known as OPB-9195, is a small molecule inhibitor that has been developed for the treatment of various diseases. OPB-9195 is a promising drug candidate that has shown to have potential in treating cancer, inflammation, and viral infections.

Mechanism of Action

OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. OPB-9195 also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. Furthermore, OPB-9195 inhibits the replication of certain viruses by targeting specific viral enzymes.
Biochemical and Physiological Effects:
OPB-9195 has been found to have various biochemical and physiological effects. Studies have shown that OPB-9195 can induce cell cycle arrest and apoptosis in cancer cells. In addition, OPB-9195 has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using OPB-9195 in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using OPB-9195 is its potential toxicity towards normal cells. Therefore, careful dosing and monitoring is required when using OPB-9195 in lab experiments.

Future Directions

There are several future directions for the development and use of OPB-9195. One potential direction is the use of OPB-9195 in combination with other drugs for the treatment of cancer. Another direction is the development of more potent and selective inhibitors of the enzymes and signaling pathways targeted by OPB-9195. Furthermore, the use of OPB-9195 in the treatment of viral infections is an area that requires further research. Finally, the potential use of OPB-9195 in the treatment of other diseases, such as autoimmune disorders, is an area that warrants further investigation.
Conclusion:
OPB-9195 is a promising drug candidate that has shown potential in the treatment of cancer, inflammation, and viral infections. The synthesis method of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. OPB-9195 works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines and the replication of certain viruses. While there are advantages and limitations to using OPB-9195 in lab experiments, there are several future directions for the development and use of OPB-9195 in the treatment of various diseases.

Synthesis Methods

The synthesis of OPB-9195 involves the reaction of 3-(4-phenyl-1-piperazinyl)propylamine with benzoyl chloride. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through column chromatography to obtain pure OPB-9195.

Scientific Research Applications

OPB-9195 has been extensively studied for its potential use in treating cancer, inflammation, and viral infections. Studies have shown that OPB-9195 can inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In addition, OPB-9195 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. OPB-9195 has also shown to be effective in inhibiting the replication of certain viruses.

properties

IUPAC Name

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-19(11-12-21-20(25)17-7-3-1-4-8-17)23-15-13-22(14-16-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBXKWUIFVSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide

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